

**Rupintrivir and Structure-Activity Relationship (SAR) Overview**

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**Compound Focus: Rupintrivir**

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**Rupintrivir** (AG7088) is an irreversible, covalent inhibitor designed to target the **3C protease (3Cpro)** of human rhinovirus (HRV). [1] It is a peptide-based molecule that mimics the protease's natural substrate but incorporates an **ethyl propenoate ( $\alpha,\beta$ -unsaturated ester)** moiety as a Michael acceptor. This group forms a covalent bond with the catalytic cysteine residue (Cys-147) in the protease's active site, leading to irreversible inactivation of the enzyme and halting viral replication. [2] [3]

The search results indicate that **Rupintrivir** was investigated for SARS-CoV-2 treatment but proved ineffective. However, its well-defined mechanism and structure provide a valuable foundation for SAR studies, particularly in designing inhibitors for other viruses like Enterovirus 71 (EV71). [4] [3]

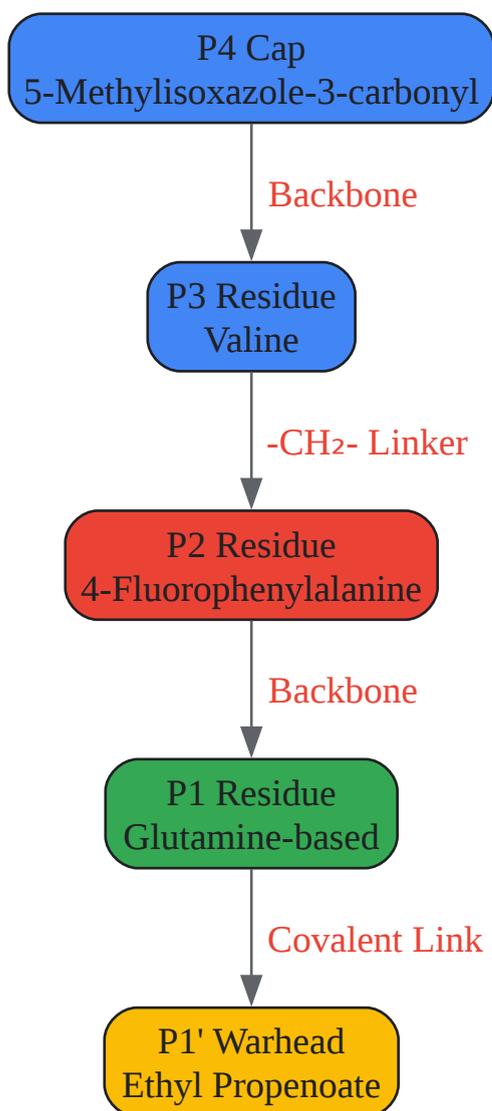
## Molecular Structure and Key Functional Components

The activity of **Rupintrivir** depends on its specific structural components, which can be divided into four main parts using conventional protease inhibitor nomenclature:

- **P1' Moiety (Warhead):** The **ethyl propenoate group** is the critical reactive warhead. It undergoes a Michael addition reaction with the thiol group of the catalytic cysteine in the viral protease, resulting in irreversible, covalent inhibition. [2] [3]
- **P1 Residue:** A **glutamine derivative** is essential for specific recognition and binding to the S1 subsite of the 3C protease, which has a strong preference for glutamine at the P1 position. [3]
- **P2 Residue:** A **4-fluorophenylalanine** is optimal for binding. The fluorophenyl group fits into a hydrophobic channel in the S2 subsite of the protease. The fluorine atom can participate in specific interactions, such as halogen bonding with a threonine residue and pi-stacking with the catalytic histidine. [4] [3]

- **P3 and P4 Residues:** The **P3 valine** and the **P4 5-methylisoxazole-3-carbonyl cap** contribute to binding affinity and influence the compound's physicochemical properties. The P4 cap, in particular, can form hydrogen bonds with protease backbone atoms (e.g., Gly164 and Asn165 in EV68 3Cpro) and its modification significantly affects cell membrane permeability. [4] [3]

The diagram below illustrates the core structure of **Rupintrivir** and the role of each component.



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The core structure of **Rupintrivir** and its key functional components. The color-coded nodes represent different pharmacophoric regions. The P2 residue and warhead are particularly critical for target interaction and irreversible inhibition.

## SAR Analysis of Rupintrivir Analogues

Systematic modification of **Rupintrivir**'s structure has revealed key insights into its activity and properties. The table below summarizes experimental data for **Rupintrivir** and its analogues, highlighting how structural changes affect protease inhibition and antiviral activity.

Compound & Modification	EV71 3Cpro IC <sub>50</sub> (μM)	Antiviral Activity (EC <sub>50</sub> )	Membrane Permeability (P <sub>app</sub> ×10 <sup>-6</sup> cm/s)	Key SAR Insight
1. Rupintrivir (Reference)	7.3 ± 0.8 [3]	Active [3]	46.9 ± 4.7 [3]	Establishes the benchmark for potency and permeability.
2. Constrained P2/P3 (Pyrrolidine)	3.2 ± 0.5 [3]	Weakly Active [3]	7.1 ± 0.9 [3]	<b>Increased rigidity</b> improves biochemical potency but severely <b>reduces cellular permeability</b> and thus antiviral effect.
3. P2 4-F-Phe, P3 NH-link	6.2 ± 0.6 [3]	Reduced vs. Rupintrivir [3]	25.1 ± 3.6 [3]	Replacing the <b>methylene (-CH<sub>2</sub>-) with -NH-</b> between P2/P3 increases polarity, <b>reducing permeability</b> and cellular activity.
4. P4 Pyridazine Cap	9.3 ± 0.6 [3]	Significantly Reduced [3]	12.6 ± 1.8 [3]	Altered P4 cap maintains similar IC <sub>50</sub> but <b>poor permeability</b> limits its utility in cells.
8. P4 Methyl-Pyridazine Cap	3.7 ± 0.6 [3]	Data Not Provided	Data Not Provided	<b>Adding a methyl group</b> to the P4 cap can <b>improve biochemical potency</b> , - likely through enhanced hydrophobic interactions.

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10. P1' Trifluoromethyl Ketone	Not Specified	0.065 μM (EV71) [3]	Not Specified	<b>Warhead optimization</b> can dramatically <b>enhance antiviral potency</b> , making it a key strategy for future development.

## Key SAR Conclusions from Analogues

- **P2 Residue and P2-P3 Linker are Crucial for Permeability:** The P2 4-fluorophenylalanine is optimal for binding. Replacing the non-polar **methylene linker (-CH<sub>2</sub>-)** between P2 and P3 with a more polar **amide linker (-NH-)** significantly reduces membrane permeability, underscoring the need for hydrophobicity in this region for cell entry. [3]
- **P3 and P4 Moieties Can Be Tuned:** While the P3 valine is preferred, the P4 cap offers a key site for optimization. Modifications here can improve potency but must be balanced against impacts on permeability. Adding hydrophobic groups (e.g., a methyl group to a pyridazine cap) can enhance biochemical inhibition. [3]
- **The Warhead is a Primary Lever for Potency:** The standard ethyl propenoate is effective, but replacing it with a more reactive or strategically modified warhead (e.g., a **trifluoromethyl ketone**) can lead to a dramatic increase in antiviral potency, as seen with analogue 10. [3]

## Structural Basis for Inhibition and Cross-Reactivity

Crystal structures of **Rupintrivir** bound to different viral proteases provide a mechanistic explanation for its activity and specificity.

## Inhibition of Picornavirus 3C Proteases

In complexes with proteases like EV68 3Cpro, **Rupintrivir** binds in the **canonical substrate-like mode**. [4]  
Key interactions include:

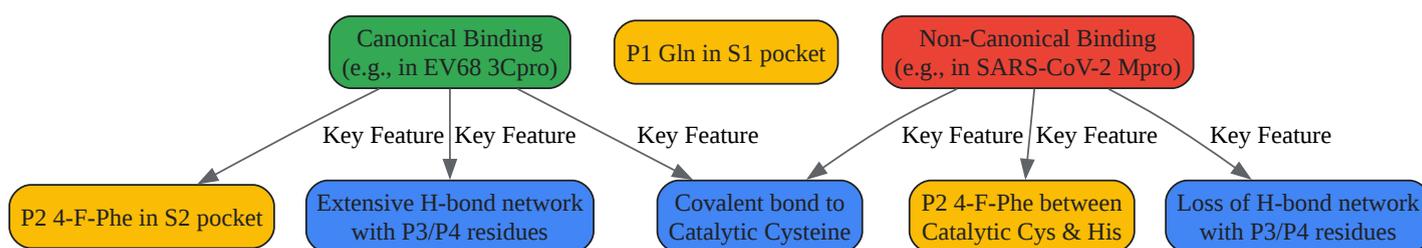
- The P2 fluorophenylalanine sits in the **hydrophobic S2 subsite**, with its fluorine forming a halogen bond with Thr129 and its ring pi-stacking with the catalytic His40. [4]
- The P1 glutamine engages the S1 subsite.
- The P3 and P4 moieties form a network of **hydrogen bonds** with backbone atoms of residues like Gly128 and Asn165. [4]
- The warhead is positioned adjacent to the catalytic Cys147, enabling covalent bond formation. [2]

## Weak Inhibition of SARS-CoV-2 Mpro

Despite SARS-CoV-2 Mpro being a 3C-like protease, **Rupintrivir** inhibits it only weakly ( $IC_{50} > 68 \mu M$ ). [4] A crystal structure reveals a **dramatically different, non-canonical binding mode**:

- The P2 fluorophenylalanine group does not occupy the S2 pocket. Instead, it **flips and inserts between the catalytic dyad residues Cys145 and His41**, "bifurcating" them. [4]
- This flipped orientation is likely due to unfavorable polar interactions of the fluorine in the hydrophobic S2 pocket of Mpro. [4]
- This suboptimal binding results in a **loss of critical hydrogen bonds** formed by the P3 and P4 residues, explaining the severe drop in potency. [4]

The following diagram contrasts these two distinct binding modes.



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*A comparison of **Rupintrivir**'s binding modes. The canonical mode leads to potent inhibition of picornaviral 3C proteases, while the non-canonical mode explains weak activity against SARS-CoV-2 Mpro.*

## Research Applications and Future Directions

The extensive SAR data on **Rupintrivir** provides a roadmap for designing novel irreversible inhibitors:

- **Lead Optimization Strategy:** Focus on **warhead engineering** (e.g., using trifluoromethyl ketones) and **P4 cap modifications** to enhance potency without compromising cell permeability. [3]
- **Balancing Potency and Permeability:** Maintain the **hydrophobic methylene linker** between P2 and P3 and avoid overly rigid structures to ensure compounds can reach their intracellular target. [3]
- **Broad-Spectrum Potential:** The high structural conservation among picornavirus 3C proteases means that optimized **Rupintrivir** analogues remain promising candidates for developing **broad-spectrum antivirals** against pathogens like EV71 and other enteroviruses that cause hand, foot, and mouth disease. [3]

## References

1. Rupintrivir - an overview | ScienceDirect Topics [sciencedirect.com]
2. Structure-assisted design of mechanism-based irreversible ... [pubmed.ncbi.nlm.nih.gov]
3. Antiviral activities of peptide-based covalent inhibitors ... [nature.com]
4. Pan-3C Protease Inhibitor Rupintrivir Binds SARS-CoV-2 ... [pmc.ncbi.nlm.nih.gov]

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